6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine-dione core substituted with a 3-chlorophenyl group at the 6-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(3-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNFJJZVPTQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The tetrahydropyrimidine-dione scaffold is highly modular, with substituents significantly altering properties. Below is a comparative analysis of key derivatives:
*Calculated based on molecular formula.
Key Research Findings
Substituent Position Matters : The 3-chlorophenyl group in the target compound offers distinct electronic effects compared to 4-substituted analogs (e.g., ). Meta-substitution may reduce steric hindrance, improving receptor binding.
Halogen Bonding : Chlorine’s electronegativity facilitates halogen bonding, a feature exploited in kinase inhibitors .
Thermal Stability : Derivatives with bulky groups (e.g., 3,5-dimethylbenzyl in ) exhibit higher melting points (160–162°C), suggesting enhanced thermal stability compared to smaller substituents.
Biological Activity
6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as CAS No. 33166-89-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7ClN2O2
- Molecular Weight : 222.63 g/mol
- CAS Number : 33166-89-1
Structure
The compound features a tetrahydropyrimidine core with a chlorophenyl substituent, which is critical for its biological activity. The presence of the chlorine atom may enhance lipophilicity and influence interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through different mechanisms:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II (TopoII), an enzyme crucial for DNA replication and transcription. Inhibition of TopoII can lead to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Topoisomerase Inhibition | Inhibits TopoIIα and TopoIIβ | |
| Antiproliferative | Induces G2/M cell cycle arrest | |
| Apoptosis Induction | Promotes apoptotic pathways in cancer cells |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of 6-(3-Chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione on various human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in prostate cancer cells (PCa) when treated with the compound at specific concentrations .
- Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibits TopoII but also affects androgen receptor signaling pathways, which are often dysregulated in prostate cancer . This dual action suggests it may be a promising candidate for combination therapies targeting multiple pathways.
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may have other pharmacological effects:
- Antimicrobial Activity : Preliminary assays indicate potential antibacterial properties against certain strains, although further investigation is needed to establish efficacy and mechanisms.
- Neuroprotective Effects : Some derivatives of pyrimidine compounds have shown neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
